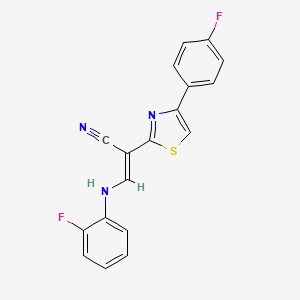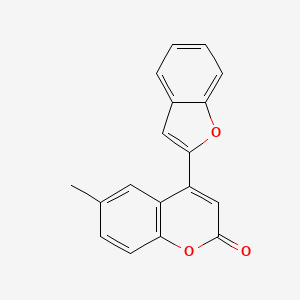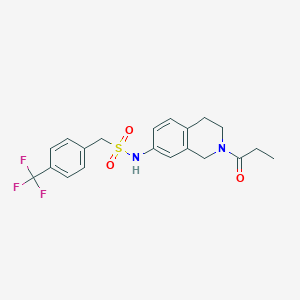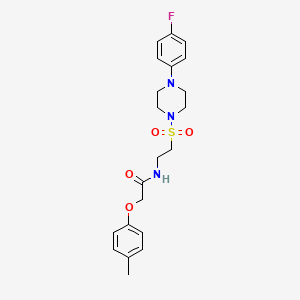
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, also known as CT1, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been shown to have various biochemical and physiological effects. In addition to its effects on the GABAergic system, N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been shown to modulate the activity of glutamate receptors and voltage-gated ion channels. It has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is its relatively simple synthesis method, which makes it readily available for use in scientific research. Additionally, its anticonvulsant and anxiolytic effects make it a promising candidate for the development of new therapeutic agents. However, one limitation of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is its limited solubility in water, which may affect its bioavailability and make it difficult to use in certain experimental protocols.
未来方向
There are several potential future directions for the study of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further investigation is needed to determine the optimal dosage and administration method for N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, as well as its potential side effects. Additionally, N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide could be studied for its potential use in the treatment of other conditions such as inflammation and oxidative stress. Finally, further research is needed to fully understand the mechanism of action of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide and its effects on the GABAergic and glutamatergic systems.
合成方法
The synthesis of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves the reaction of 2-chlorobenzoyl chloride with thiolane-3-carboxylic acid, followed by the addition of 1,4-diazepane-1-carboxamide. This reaction results in the formation of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, which can then be purified and used for further research.
科学研究应用
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and anxiety. N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been shown to have anticonvulsant and anxiolytic effects in animal models, making it a promising candidate for further investigation.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3OS/c17-14-4-1-2-5-15(14)18-16(21)20-8-3-7-19(9-10-20)13-6-11-22-12-13/h1-2,4-5,13H,3,6-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLIMPCKWUCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)
![N-cyclohexyl-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2937644.png)


![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide](/img/structure/B2937653.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2937657.png)


![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)


